molecular formula C15H21N3O B11727769 N-[(4-ethoxyphenyl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine

N-[(4-ethoxyphenyl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine

Cat. No.: B11727769
M. Wt: 259.35 g/mol
InChI Key: SZBITDIJSALBKL-UHFFFAOYSA-N
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Description

N-[(4-ethoxyphenyl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine is a synthetic compound with a complex molecular structure It is characterized by the presence of an ethoxyphenyl group, an ethyl group, and a methyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxyphenyl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine typically involves multiple steps. One common method includes the reaction of 4-ethoxybenzyl chloride with 1-ethyl-5-methyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxyphenyl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(4-ethoxyphenyl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-ethoxyphenyl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-ethoxyphenyl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine stands out due to its unique combination of functional groups and its potential applications across various fields. Its distinct chemical structure allows for diverse chemical reactions and interactions, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-1-ethyl-5-methylpyrazol-4-amine

InChI

InChI=1S/C15H21N3O/c1-4-18-12(3)15(11-17-18)16-10-13-6-8-14(9-7-13)19-5-2/h6-9,11,16H,4-5,10H2,1-3H3

InChI Key

SZBITDIJSALBKL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NCC2=CC=C(C=C2)OCC)C

Origin of Product

United States

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